molecular formula C9H16ClNO4 B2848277 1-Chloroethyl 2-{[(tert-butoxy)carbonyl]amino}acetate CAS No. 2219380-13-7

1-Chloroethyl 2-{[(tert-butoxy)carbonyl]amino}acetate

Cat. No.: B2848277
CAS No.: 2219380-13-7
M. Wt: 237.68
InChI Key: WBYWODCMSWMQOA-UHFFFAOYSA-N
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Description

1-Chloroethyl 2-{[(tert-butoxy)carbonyl]amino}acetate is a chemical compound with the molecular formula C9H16ClNO4. It is commonly used as a building block in organic synthesis, particularly in peptide chemistry. This compound serves as a protected form of glycine, the simplest amino acid, allowing for controlled incorporation of glycine into peptide chains .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloroethyl 2-{[(tert-butoxy)carbonyl]amino}acetate can be synthesized through a multi-step process. One common method involves the reaction of glycine with tert-butyl chloroformate to form the tert-butoxycarbonyl (Boc) protected glycine. This intermediate is then reacted with 1-chloroethanol under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Chloroethyl 2-{[(tert-butoxy)carbonyl]amino}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of a base, such as triethylamine, and an appropriate solvent, such as dichloromethane.

    Deprotection Reactions: Common reagents include trifluoroacetic acid or hydrochloric acid.

Major Products Formed:

Scientific Research Applications

1-Chloroethyl 2-{[(tert-butoxy)carbonyl]amino}acetate has several applications in scientific research:

Comparison with Similar Compounds

1-Chloroethyl 2-{[(tert-butoxy)carbonyl]amino}acetate can be compared with other similar compounds, such as:

    1-Chloroethyl 2-{[(tert-butoxy)carbonyl]amino}propionate: Similar in structure but with a propionate group instead of an acetate group.

    1-Chloroethyl 2-{[(tert-butoxy)carbonyl]amino}butyrate: Similar in structure but with a butyrate group instead of an acetate group.

Uniqueness: The uniqueness of this compound lies in its specific use as a protected glycine derivative, allowing for controlled incorporation of glycine into peptide chains. This makes it particularly valuable in peptide synthesis and related applications .

Properties

IUPAC Name

1-chloroethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO4/c1-6(10)14-7(12)5-11-8(13)15-9(2,3)4/h6H,5H2,1-4H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYWODCMSWMQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)CNC(=O)OC(C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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